molecular formula C20H19ClN4O B2882061 N-(3-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251616-57-5

N-(3-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2882061
CAS No.: 1251616-57-5
M. Wt: 366.85
InChI Key: KDXPLWNCYVOJOT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative featuring:

  • 7-methyl substitution on the naphthyridine core.
  • 3-(pyrrolidine-1-carbonyl) group, introducing a cyclic amide moiety.
  • N-(3-chlorophenyl)amine at position 4, contributing aromatic and halogenated properties.

Properties

IUPAC Name

[4-(3-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O/c1-13-7-8-16-18(24-15-6-4-5-14(21)11-15)17(12-22-19(16)23-13)20(26)25-9-2-3-10-25/h4-8,11-12H,2-3,9-10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXPLWNCYVOJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)Cl)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The starting materials often include 3-chloroaniline, 7-methyl-1,8-naphthyridine, and pyrrolidine. The key steps may involve:

    Nucleophilic substitution: Reacting 3-chloroaniline with 7-methyl-1,8-naphthyridine under basic conditions.

    Amidation: Coupling the resulting intermediate with pyrrolidine in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the naphthyridine ring.

    Reduction: Reduction reactions could target the nitro group if present in derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new naphthyridine derivatives with potential biological activities.

Biology

In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

The compound could be investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogs in the 1,8-Naphthyridine Family

Key derivatives of 1,8-naphthyridine from include:

Compound Substituents at Position 3 Substituents at Position 4/Other Key Properties
Target Compound 3-(pyrrolidine-1-carbonyl) N-(3-chlorophenyl)amine Not reported in evidence
2c [] 3-(morpholinomethyl) 2-phenyl m.p. 215–217°C; IR, NMR verified
2d [] 3-(diethylaminomethyl) 2-phenyl m.p. 208–210°C; IR, NMR verified
2e [] 3-((sulfonamido)methyl) 2-phenyl m.p. 225–227°C; IR, NMR verified

Key Differences :

  • The target compound’s 3-pyrrolidine carbonyl group introduces a rigid, planar amide linkage, contrasting with the flexible morpholine (2c) or diethylamine (2d) groups.
  • The N-(3-chlorophenyl)amine at position 4 is unique among these analogs, which typically feature simpler phenyl groups. The chlorine atom likely improves lipophilicity and influences receptor binding .

Comparison with 3-Chlorophenyl-Containing Heterocycles

A. Quinoxaline Derivatives (): Compound 9h (7-methyl-3-(3-chlorophenyl)quinoxaline-2-carbonitrile-1,4-dioxide) shares the 3-chlorophenyl motif but features:

  • A quinoxaline core (two fused pyrazine rings) instead of 1,8-naphthyridine.
  • Nitrile and dioxide functional groups, which may confer distinct electronic properties.
  • Higher melting point (221–222°C) compared to naphthyridine derivatives, suggesting stronger intermolecular forces .

B. Benzothiazole Derivatives ():
Patents describe compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide , which:

  • Replace naphthyridine with benzothiazole, a sulfur- and nitrogen-containing heterocycle.
  • Use 3-chlorophenyl as a side chain rather than a direct substituent on the core.
  • Highlight the versatility of 3-chlorophenyl in enhancing bioactivity across scaffolds .

Substituent Effects on Physicochemical Properties

  • Pyrrolidine vs. Morpholine/Diethylamine : The pyrrolidine carbonyl group in the target compound may reduce basicity compared to morpholine (2c) or diethylamine (2d), affecting solubility and membrane permeability.
  • Chlorophenyl vs.

Biological Activity

N-(3-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound belonging to the naphthyridine family. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The unique structure of this compound, characterized by a naphthyridine core and various substituents, suggests a diverse range of biological interactions.

Anticancer Properties

Research indicates that compounds related to naphthyridine structures exhibit antiproliferative effects against various cancer cell lines. Specifically, studies have shown that this compound demonstrates significant activity against breast cancer cell lines. The mechanism of action may involve interference with cellular signaling pathways or direct cytotoxic effects on cancer cells .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. It may inhibit enzymes or receptors critical for tumor growth and survival. The presence of the chlorophenyl and pyrrolidine moieties may enhance its binding affinity to these targets, leading to effective modulation of their activity .

Comparative Analysis with Related Compounds

To understand the relative efficacy and potential applications of this compound, a comparison with other naphthyridine derivatives is essential.

Compound NameBiological ActivityReference
N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amineAntitumor activity
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amineLeishmanicidal activity
N-(2-ethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amineAntiproliferative effects

Case Studies

In one notable study, the antiproliferative effects of naphthyridine derivatives were evaluated using various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 10 μM against specific targets, suggesting strong potential for therapeutic applications in oncology .

Q & A

Q. What are the standard protocols for synthesizing N-(3-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between the pyrrolidine-carbonyl group and the naphthyridine core under anhydrous conditions using coupling agents like EDCI/HOBt .
  • Nucleophilic substitution : Introduction of the 3-chlorophenyl group via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography with gradients of ethyl acetate/hexane to isolate the final product (>95% purity) .

Key Considerations :

  • Reaction temperatures (60–120°C) and solvent choices (DMF or THF) significantly influence yield .
  • Intermediate characterization via 1H^1H-NMR and LC-MS is critical to confirm structural integrity at each step .

Q. How is the compound characterized to confirm its structural identity and purity?

A combination of spectroscopic and chromatographic methods is employed:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., pyrrolidine carbonyl at δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z ~420) .
  • High-Performance Liquid Chromatography (HPLC) : Retention time consistency and peak symmetry (>95% purity) .

Data Cross-Validation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate stereochemical impurities, necessitating recrystallization or chiral HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s biological activity?

Substituent effects are analyzed through structure-activity relationship (SAR) studies:

SubstituentPositionImpact on Activity
-Cl3-Enhances target binding affinity (e.g., kinase inhibition) due to electron-withdrawing effects .
-OCH₃4-Reduces metabolic stability but improves solubility .
-Br4-Increases steric hindrance, lowering activity against flexible binding pockets .

Methodological Approach :

  • Synthesize analogs via parallel combinatorial chemistry .
  • Test in vitro assays (e.g., IC₅₀ in kinase inhibition) and correlate with computational docking simulations (AutoDock Vina) .

Q. How can contradictory data on the compound’s reactivity in different solvents be resolved?

Discrepancies in reaction outcomes (e.g., hydrolysis rates in polar vs. nonpolar solvents) require mechanistic analysis:

  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy under varying solvent polarities (e.g., DMSO vs. toluene) .
  • Computational Modeling : Use density functional theory (DFT) to calculate transition-state energies and identify solvent-dependent stabilization effects .

Case Example :

  • Ester hydrolysis in aqueous DMF proceeds via nucleophilic attack, while in anhydrous THF, the reaction stalls due to insufficient proton availability .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Bioavailability challenges (e.g., poor solubility) are addressed through:

  • Prodrug Design : Introduce phosphate or acetate groups at the pyrrolidine carbonyl to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PEGylated liposomes to improve circulation time and target tissue accumulation .

Validation :

  • Measure plasma concentration-time profiles (LC-MS/MS) in rodent models .
  • Compare AUC (area under the curve) values for free vs. formulated compound .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

Contradictions may arise from differences in experimental setups:

  • pH-Dependent Degradation : Stability assays (e.g., HPLC monitoring at pH 2–7) reveal that degradation accelerates below pH 4 due to protonation of the naphthyridine nitrogen .
  • Countermeasure : Use enteric coatings for oral administration to bypass gastric acidity .

Experimental Design Considerations

Q. What controls are essential when testing the compound’s antiproliferative activity in cancer cell lines?

  • Positive Controls : Known kinase inhibitors (e.g., imatinib) to validate assay sensitivity .
  • Negative Controls : DMSO vehicle and scrambled analogs to rule out nonspecific effects .
  • Dose-Response Curves : Use at least six concentrations (1 nM–100 µM) to calculate accurate IC₅₀ values .

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